Butafosfan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

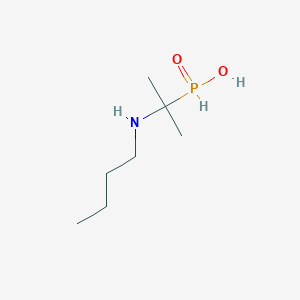

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)propan-2-ylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWARPXYQCRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)(C)P(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17316-67-5 | |

| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafosfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Modulator: An In-depth Technical Guide to the Cellular Mechanism of Action of Butafosfan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butafosfan is a synthetic organophosphorus compound utilized in veterinary medicine to counteract metabolic stress and improve energy balance in production animals. While its precise molecular mechanism of action remains to be fully elucidated, current research indicates that this compound does not act as a simple phosphorus donor but rather as a modulator of cellular metabolism. This technical guide synthesizes the existing scientific literature to provide a comprehensive overview of the core mechanisms by which this compound influences cellular energy pathways. Evidence points towards an indirect role in regulating key metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism, likely through influencing insulin signaling and the genetic expression of pivotal metabolic enzymes. This document presents quantitative data from key studies, details of experimental protocols, and visual representations of the implicated metabolic pathways and experimental workflows.

Introduction

This compound, with the chemical formula C₇H₁₈NO₂P, is a phosphonic acid derivative that has been in veterinary use for several decades, often in combination with cyanocobalamin (Vitamin B12).[1][2] It is employed to mitigate the effects of negative energy balance, particularly in periparturient dairy cows and other livestock undergoing periods of high metabolic demand.[3] Unlike naturally occurring organophosphorus compounds such as ATP, this compound is metabolically stable, with the majority of the compound excreted unchanged.[4] This suggests a regulatory or signaling role rather than direct participation in phosphoryl transfer reactions.

Core Mechanisms of Action in Cellular Metabolism

The prevailing hypothesis is that this compound's metabolic effects are not due to direct enzymatic inhibition or activation but are a consequence of its influence on higher-level regulatory pathways, such as hormone signaling and gene expression.

Influence on Carbohydrate Metabolism: Glycolysis and Gluconeogenesis

This compound has been shown to impact glucose homeostasis, although the direction of this effect can depend on the nutritional status of the animal. As an organic phosphorus compound, it is thought to support pathways where phosphorylated intermediates are essential.[5]

A key study in mice demonstrated that this compound administration increased blood glucose concentrations. This effect is potentially linked to the modulation of gene expression for key metabolic enzymes. Specifically, the hepatic mRNA expression of glucokinase (Gck), an enzyme crucial for glucose sensing and the first step of glycolysis, was found to be increased in this compound-treated mice under food restriction.

Conversely, there is evidence suggesting that this compound may promote gluconeogenesis. Phosphorus is a critical component for the phosphorylation of all intermediary molecules in the gluconeogenic pathway, thus its availability can regulate the rate of this process.

Role in Lipid Metabolism

This compound appears to play a significant role in modulating lipid metabolism, particularly in reducing the mobilization of fat reserves during periods of negative energy balance. Studies in dairy cows have shown that treatment with this compound, especially in combination with cyanocobalamin, leads to lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of fat mobilization and ketosis.

Further molecular evidence from studies in mice indicates that this compound can influence the expression of genes involved in fatty acid metabolism. An increase in the mRNA expression of Acyl-CoA oxidase 1 (Acox1), a key enzyme in peroxisomal fatty acid β-oxidation, has been observed. In dairy cows, the combination of this compound and cyanocobalamin was found to increase the hepatic mRNA abundance of liver X receptor α (LXRα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

Impact on Energy Currency: ATP Synthesis

A direct consequence of enhanced metabolic efficiency is an improvement in the cellular energy status. Research in mice has demonstrated that the administration of a compound this compound solution led to increased levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in both the liver and skeletal muscle. This suggests that this compound contributes to a higher energy charge within the cell, which can support various energy-demanding metabolic processes.

Modulation of Insulin Signaling

Emerging evidence suggests that the metabolic effects of this compound may be mediated through the insulin signaling pathway. A study in mice proposed that this compound's influence on glucose metabolism is dependent on insulin signaling. This is supported by the finding that this compound treatment increased the mRNA expression of insulin receptor substrate 2 (Irs2), a key component in the insulin signaling cascade. This interaction with the insulin signaling pathway provides a potential upstream mechanism for the observed downstream effects on gene expression and metabolic pathways.

Quantitative Data on Metabolic Effects

Table 1: Effects of this compound on Blood Metabolites in Mice

| Parameter | Control (Saline) | This compound | P-value | Reference |

| Glucose (mg/dL) | Lower | Higher | < 0.001 | |

| NEFA (mEq/L) - Food Restricted | Lower | Higher | 0.0022 | |

| HOMA Index | Lower | Higher | < 0.015 |

Data from Weiller et al. (2020). Mice were subjected to a hypercaloric diet followed by food restriction.

Table 2: Effects of this compound on Hepatic Gene Expression in Mice

| Gene | Treatment | Change in mRNA Expression | P-value | Reference |

| Gck (Glucokinase) | This compound (Food Restricted) | Increased | 0.005 | |

| Acox1 (Acyl-CoA oxidase 1) | This compound (No Food Restriction) | Increased | 0.03 | |

| Irs2 (Insulin Receptor Substrate 2) | This compound | Increased | 0.003 |

Data from Weiller et al. (2020).

Table 3: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows

| Parameter | Control | This compound + Cyanocobalamin | P-value | Reference |

| NEFA (mM) | 0.59 ± 0.03 | 0.42 ± 0.03 | < 0.05 | |

| BHBA (mM) | 1.34 ± 0.06 | 1.02 ± 0.06 | < 0.05 |

Data from Nuber et al. (2016) in early lactating cows with subclinical ketosis.

Table 4: Effects of Compound this compound Solution on Energy Molecules in Mice

| Molecule | Tissue | Change in Concentration | Reference |

| ATP | Liver & Muscle | Increased | |

| ADP | Liver & Muscle | Increased | |

| Glycogen | Liver & Muscle | Increased |

Data from Hasi et al. (2004).

Key Experimental Protocols

Animal Model for Metabolic Studies in Mice (Weiller et al., 2020)

-

Animals: 90-day-old C57BL/6 male mice.

-

Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.

-

Dietary Regimen:

-

Control Diet: Standard commercial diet.

-

Hypercaloric Diet (HCD): A mixture of commercial diet, sweetened condensed milk, corn starch, and vegetable oil.

-

-

Experimental Groups:

-

Experiment 1: All mice received HCD for 9 weeks. In the 10th week, they were divided into groups with or without food restriction and treated with either this compound or saline.

-

Experiment 2: Mice were fed either a control or HCD for 9 weeks. In the 10th week, all animals underwent food restriction and were treated with either this compound or saline.

-

-

Treatment: Subcutaneous injections of this compound or saline twice daily for seven days.

-

Sample Collection: Blood and liver tissue samples were collected for biochemical analysis and gene expression studies.

-

Biochemical Analysis: Serum glucose, NEFA, phosphorus, and insulin concentrations were measured using commercial kits.

-

Gene Expression Analysis: Hepatic mRNA expression of key metabolic genes was quantified using real-time quantitative PCR (RT-qPCR).

Study in Early Lactating Dairy Cows (Nuber et al., 2016)

-

Animals: 51 dairy cows with subclinical ketosis.

-

Experimental Groups:

-

BUT: Intravenous injection of this compound.

-

BUTCO: Intravenous injection of combined this compound and cyanocobalamin.

-

CON: Intravenous injection of 0.9% saline solution.

-

-

Treatment: Injections were administered on days 1-3 postpartum.

-

Sample Collection: Blood samples were collected for analysis of plasma metabolites. Liver biopsies were taken for gene expression analysis.

-

Metabolite Analysis: Plasma concentrations of NEFA, BHBA, and glucose were determined.

-

Gene Expression Analysis: Hepatic mRNA abundance of genes involved in lipid metabolism was measured by RT-qPCR.

Visualizing Metabolic Pathways and Workflows

Signaling Pathways

Caption: Proposed signaling cascade of this compound in hepatocytes.

Experimental Workflow

Caption: General experimental workflow for studying this compound's metabolic effects.

Discussion and Future Directions

The available evidence strongly suggests that this compound acts as a metabolic modulator rather than a direct substrate or inhibitor in cellular energy pathways. Its ability to influence the insulin signaling pathway and alter the gene expression of key metabolic enzymes provides a plausible, albeit indirect, mechanism for its observed physiological effects. The increase in cellular ATP and ADP levels, coupled with a reduction in markers of negative energy balance, underscores its role in enhancing metabolic efficiency.

However, the primary molecular target of this compound remains elusive. Future research should focus on identifying the initial cellular interaction of this compound. In vitro studies using isolated hepatocytes, mitochondria, or specific enzymes could help to deconvolve the complex in vivo observations and pinpoint a more direct mechanism. Techniques such as proteomics and metabolomics could provide a broader, unbiased view of the cellular changes induced by this compound, potentially revealing novel pathways and protein interactions. A deeper understanding of its core mechanism will be instrumental for the development of more targeted and effective metabolic modulators for both veterinary and potentially human applications.

Conclusion

This compound's mechanism of action in cellular metabolism is multifaceted and appears to be centered on the modulation of key regulatory pathways. By influencing insulin signaling and the expression of genes central to carbohydrate and lipid metabolism, this compound helps to improve the overall energy status of the cell. While the precise initiating event in this cascade is yet to be discovered, the current body of research provides a solid framework for understanding its beneficial effects in mitigating metabolic stress. Further investigation into its direct molecular interactions will be crucial for fully harnessing its therapeutic potential.

References

- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]

- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Butafosfan's Molecular Targets: An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12). Despite its widespread use for over half a century to mitigate metabolic disorders and stress in various animal species, its precise molecular targets and mechanism of action remain largely unelucidated. This technical guide synthesizes the current scientific understanding of this compound's effects at a molecular level, focusing on its influence on metabolic pathways and gene expression. While direct binding partners have yet to be definitively identified, compelling evidence points towards an indirect modulation of key genes involved in carbohydrate and lipid metabolism. This document provides a comprehensive overview of the existing quantitative data, detailed experimental protocols from key studies, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction: The Enigma of this compound's Mechanism

This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1][2] Unlike naturally occurring organophosphorus compounds like ATP, this compound is metabolically stable, with a significant portion excreted unchanged in urine.[1][3] The European Medicines Agency (EMA) officially states that the precise mode of action of this compound is unknown, questioning whether its effects are simply a matter of phosphorus substitution.[3] However, emerging research suggests a more nuanced role in metabolic regulation, particularly in energy, fat, and glucose metabolism.

Effects on Gene Expression: Indirect Molecular Targeting

The most direct insights into this compound's molecular impact come from studies analyzing its effects on messenger RNA (mRNA) expression of genes central to metabolic regulation. A pivotal study by Weiller et al. (2020) investigated the effects of this compound as a standalone compound in mice, revealing significant alterations in the expression of genes related to fatty acid and glucose metabolism.

Modulation of Fatty Acid Metabolism Genes

This compound administration in mice has been shown to upregulate the expression of genes involved in fatty acid oxidation. This suggests a potential mechanism for reducing fatty acid accumulation in the liver.

Influence on Glucose Metabolism and Insulin Signaling Genes

The compound also appears to impact glucose metabolism, with studies indicating an influence on genes associated with insulin signaling and glycolysis. In some contexts, this compound treatment has been linked to increased blood glucose levels and alterations in insulin sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on gene expression and metabolic parameters.

Table 1: Effect of this compound on Hepatic Gene Expression in Mice

| Gene | Metabolic Pathway | Effect of this compound | p-value | Reference |

| ACOX1 | Fatty Acid Oxidation | Increased mRNA expression | p = 0.011 | Weiller et al. (2020) via Deniz & Aksoy (2022) |

| CPT1a | Fatty Acid Oxidation | Tendency to increase mRNA expression | p = 0.071 (with food restriction) | Weiller et al. (2020) via Deniz & Aksoy (2022) |

| ACACa | Fatty Acid Synthesis | Data indicates association with fatty acid metabolism | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |

| IRS2 | Insulin Signaling | Increased mRNA expression | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |

| GK | Glycolysis | Increased mRNA expression (with food restriction) | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |

Data from a study where mice were administered this compound at 50 mg/kg body weight twice daily for 7 days under conditions of a hypercaloric diet followed by food restriction.

Table 2: Effects of this compound and Cyanocobalamin Combination on Hepatic Gene Expression in Dairy Cows

| Gene/Protein | Metabolic Pathway | Effect of this compound + B12 | p-value | Reference |

| Liver X Receptor α | Lipid Metabolism | Higher mRNA abundance | p < 0.05 | Nuber et al. (2016) |

| Beta-hydroxybutyrate dehydrogenase 2 | Ketone Body Metabolism | Higher mRNA abundance | p < 0.01 | Nuber et al. (2016) |

| Acyl-CoA synthetase long-chain family member 1 | Fatty Acid Metabolism | Lower mRNA abundance | Not specified | Kreipe et al. (2011) |

Key Experimental Protocols

Gene Expression Analysis in Mice Liver (Weiller et al., 2020)

Objective: To determine the effects of this compound on the hepatic mRNA expression of genes related to energy metabolism.

Methodology:

-

Animal Model: Mice were fed a hypercaloric diet for nine weeks, followed by a week of food restriction.

-

Treatment: During the week of food restriction, mice received subcutaneous injections of this compound (50 mg/kg body weight) or saline twice daily for seven days.

-

Sample Collection: At the end of the treatment period, mice were euthanized, and liver tissue was collected and snap-frozen in liquid nitrogen.

-

RNA Extraction: Total RNA was extracted from the liver tissue using a standard protocol.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (ACOX1, CPT1a, ACACa, IRS2, GK) were quantified using qRT-PCR. Gene expression was normalized to a stable housekeeping gene.

-

Data Analysis: Statistical analysis was performed to compare the relative gene expression between the this compound-treated and control groups.

Analysis of Hepatic Gene Expression in Dairy Cows (Nuber et al., 2016)

Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of dairy cows with subclinical ketosis.

Methodology:

-

Animal Model: Multiparous dairy cows with subclinical ketosis were enrolled in the study.

-

Treatment: Cows received intravenous injections of either this compound, this compound combined with cyanocobalamin, or a saline control for three consecutive days.

-

Sample Collection: Liver biopsies were performed on day 7 post-treatment.

-

RNA Extraction and qRT-PCR: Total RNA was extracted from the liver samples, and the mRNA abundance of target genes (Liver X receptor α, beta-hydroxybutyrate dehydrogenase 2) was determined by qRT-PCR.

-

Data Analysis: Gene expression levels were compared between the different treatment groups.

Visualizing the Molecular Impact

Signaling Pathways

The following diagram illustrates the metabolic pathways influenced by this compound based on the observed changes in gene expression.

Experimental Workflow

The diagram below outlines the typical experimental workflow used to assess the impact of this compound on hepatic gene expression.

Conclusion and Future Directions

While the direct molecular targets of this compound remain to be identified, current evidence strongly suggests that its metabolic effects are mediated, at least in part, through the modulation of gene expression. The upregulation of genes involved in fatty acid oxidation and the influence on key components of glucose metabolism and insulin signaling pathways provide a foundation for understanding its therapeutic benefits.

Future research should prioritize the identification of specific binding partners of this compound through techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking studies. Elucidating the direct molecular interactions of this compound will not only demystify its mechanism of action but also pave the way for the development of more targeted and efficacious metabolic modulators for both veterinary and potentially human applications. Further investigation into the upstream signaling events that lead to the observed changes in gene expression is also warranted.

References

- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

Butafosfan's Role in ATP Synthesis and Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant.[1] It is chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid and contains 17.3% phosphorus.[1] this compound is often administered in combination with cyanocobalamin (Vitamin B12) to prevent or treat metabolic disorders and support recovery in various animal species, including cattle, swine, horses, and poultry.[1] While its precise mechanism of action is not fully elucidated, it is understood to play a significant role in energy metabolism, particularly under conditions of metabolic stress.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's role in ATP synthesis and energy metabolism, supported by available scientific evidence.

Core Mechanism of Action in Energy Metabolism

This compound's influence on energy metabolism is multifaceted, primarily revolving around its function as a source of organic phosphorus and its impact on key metabolic pathways.

Role as a Phosphorus Source and Impact on ATP Synthesis

Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. This compound, as an organic phosphorus compound, is believed to support the synthesis of ATP. A key study by Hasi et al. (2004) demonstrated that the administration of this compound to mice led to a significant increase in the concentrations of ATP and adenosine diphosphate (ADP) in both liver and muscle tissues, while decreasing levels of adenosine monophosphate (AMP). This shift in the ATP:AMP ratio is indicative of an enhanced energy status within the cell.

The availability of phosphorus is a regulatory factor for both glycolysis and gluconeogenesis, as all intermediary molecules in these pathways must be phosphorylated. By providing a source of organic phosphorus, this compound is thought to facilitate these phosphorylation reactions, thereby promoting the synthesis of high-energy phosphate compounds essential for cellular function.

Influence on Glycogen Storage and Gluconeogenesis

The same study by Hasi et al. (2004) also reported that this compound administration improved glycogen concentrations in the liver and muscle of mice. Glycogen serves as a readily mobilizable storage form of glucose, and its increased storage further supports the notion of an improved energy reserve.

In ruminants, this compound, particularly when combined with cyanocobalamin, is suggested to enhance gluconeogenesis. Cyanocobalamin acts as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate to succinyl-CoA, which then enters the Krebs cycle. By supporting this pathway, the combination therapy can increase the availability of substrates for glucose synthesis.

Modulation of Hepatic Gene Expression

Recent studies have begun to unravel the effects of this compound at the molecular level, specifically on the expression of genes involved in energy metabolism. In mice subjected to dietary restrictions, this compound treatment was found to increase the hepatic mRNA expression of genes associated with fatty acid metabolism, including:

-

ACOX1 (Peroxisomal Acyl-Coenzyme A Oxidase 1): The first enzyme of the fatty acid beta-oxidation pathway in peroxisomes.

-

CPT1a (Carnitine Palmitoyltransferase 1A): A key enzyme in the carnitine shuttle, which transports long-chain fatty acids into the mitochondria for oxidation.

-

ACACa (Acetyl-CoA Carboxylase Alpha): An enzyme involved in the synthesis of malonyl-CoA, which plays a role in both fatty acid synthesis and the regulation of fatty acid oxidation.

Additionally, this compound has been shown to upregulate the expression of genes related to glucose metabolism and insulin signaling, such as:

-

IRS2 (Insulin Receptor Substrate 2): A key signaling molecule downstream of the insulin receptor.

-

Gck (Glucokinase): An enzyme that phosphorylates glucose to glucose-6-phosphate, a critical step in glycolysis and glycogen synthesis.

These findings suggest that this compound may help to mitigate the accumulation of fatty acids in the liver during periods of metabolic stress by promoting their oxidation.

Interaction with the Insulin Signaling Pathway

The upregulation of IRS2 and Gck gene expression points towards an interaction between this compound and the insulin signaling pathway. The insulin signaling cascade, which includes key proteins like PI3K (Phosphoinositide 3-kinase) and Akt (Protein Kinase B), is central to the regulation of glucose uptake, utilization, and storage. While the direct molecular targets of this compound within this pathway have not yet been identified, its ability to modulate the expression of key components suggests an influence on insulin sensitivity and glucose metabolism.

Data Presentation

The following tables summarize the reported effects of this compound on key metabolic parameters.

Table 1: Effects of this compound on Energy Metabolites

| Parameter | Tissue/Sample | Animal Model | Effect | Citation(s) |

| ATP | Liver, Muscle | Mice | Increased | |

| ADP | Liver, Muscle | Mice | Increased | |

| AMP | Liver, Muscle | Mice | Decreased | |

| Glycogen | Liver, Muscle | Mice | Increased |

Note: Specific quantitative data on the percentage or fold increase for ATP, ADP, and glycogen from the primary study by Hasi et al. (2004) were not available in the reviewed literature.

Table 2: Effects of this compound on Hepatic Gene Expression

| Gene | Metabolic Pathway | Animal Model | Effect on mRNA Expression | Citation(s) |

| ACOX1 | Fatty Acid Oxidation | Mice | Increased | |

| CPT1a | Fatty Acid Oxidation | Mice | Increased | |

| ACACa | Fatty Acid Metabolism | Mice | Increased | |

| IRS2 | Insulin Signaling | Mice | Increased | |

| Gck | Glucose Metabolism | Mice | Increased |

Note: Quantitative data (e.g., fold change) for the alterations in gene expression were not specified in the reviewed literature.

Experimental Protocols

The following sections describe aggregated methodologies for key experiments cited in the literature investigating the effects of this compound.

In Vivo Animal Studies

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light-dark cycle.

-

Acclimatization: A period of acclimatization of at least one week is recommended before the commencement of the experiment.

-

This compound Administration:

-

Route: Subcutaneous injection is a frequently used route of administration.

-

Dosage: Dosages can vary depending on the study design. A representative high dose used in some studies is 50 mg/kg body weight, administered twice daily.

-

Vehicle: this compound is typically dissolved in a saline solution for injection. A control group receiving only the saline vehicle should be included.

-

-

Sample Collection:

-

At the end of the experimental period, animals are anesthetized (e.g., with halothane) and euthanized by decapitation.

-

Blood is collected from the inferior vena cava and centrifuged to isolate serum, which is then stored at -80°C.

-

Liver and muscle tissues are harvested, weighed, and snap-frozen in liquid nitrogen before storage at -80°C for subsequent analysis.

-

Measurement of ATP and Glycogen

-

Tissue Preparation: Frozen liver or muscle tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.

-

Glycogen Measurement:

-

A known weight of powdered tissue (e.g., 15-20 mg) is hydrolyzed in 1N HCl at 98-100°C for 2 hours to break down glycogen into glucose units.

-

The resulting glucose concentration is measured using a colorimetric or fluorometric assay.

-

Glycogen content is then calculated based on the amount of glucose released per gram of tissue.

-

-

ATP Measurement:

-

ATP is extracted from powdered tissue using a suitable method, such as perchloric acid extraction.

-

The concentration of ATP in the extract is determined by High-Performance Liquid Chromatography (HPLC).

-

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with SYBR Green or TaqMan chemistry.

-

Primers specific to the target genes (ACOX1, CPT1a, ACACa, IRS2, Gck) and one or more stable reference genes are used.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound in energy metabolism.

Caption: Typical experimental workflow for in vivo this compound studies.

Conclusion and Future Directions

This compound appears to exert its effects on energy metabolism through multiple mechanisms. As a source of organic phosphorus, it likely supports the synthesis of ATP and the phosphorylation of intermediates in key metabolic pathways. Furthermore, its ability to modulate the expression of genes involved in fatty acid oxidation and insulin signaling suggests a more complex regulatory role.

While the current body of research provides a solid foundation, further studies are required to fully elucidate the molecular mechanisms of this compound. Key areas for future research include:

-

Identification of Direct Molecular Targets: Determining the specific enzymes or receptors that this compound directly interacts with will be crucial for a complete understanding of its mechanism of action.

-

Quantitative Proteomics and Metabolomics: Comprehensive analysis of the proteome and metabolome of cells and tissues treated with this compound would provide a more detailed picture of its metabolic effects.

-

Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: More detailed studies are needed to establish a clear relationship between the dose of this compound, its concentration in target tissues, and its metabolic effects.

A deeper understanding of this compound's role in energy metabolism will not only optimize its clinical use in veterinary medicine but may also provide insights into novel therapeutic strategies for metabolic disorders.

References

The Pharmacological Profile of Butafosfan in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. This technical guide provides a comprehensive overview of its pharmacological properties in mammals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. The information is compiled from a range of studies and presented with detailed experimental methodologies and data summaries to support further research and development.

Introduction

This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound. Unlike naturally occurring organophosphates such as ATP, this compound is not directly incorporated into metabolic pathways as a phosphorus source. Instead, it is believed to act as a modulator of energy metabolism.[1][2] It is frequently administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, horses, and poultry.[3] This guide delves into the core pharmacological characteristics of this compound in mammalian systems.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but evidence suggests it influences key metabolic pathways, particularly those related to energy production and utilization.[4] It is hypothesized that this compound, often in conjunction with cyanocobalamin, promotes the phosphorylation of intermediate molecules in metabolic processes like gluconeogenesis and glycolysis, thereby enhancing the synthesis of ATP and ADP and consequently increasing blood glucose levels.[5]

Effects on Energy Metabolism

Studies in mice have demonstrated that this compound can significantly enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in both the liver and skeletal muscle. This suggests a role in improving energy storage and availability. As an organic phosphorus source, this compound is thought to support hepatic carbohydrate metabolism, as many intermediates in the gluconeogenic pathway require phosphorylation.

Involvement in Insulin Signaling

Research indicates that this compound's effects on glucose metabolism are intertwined with insulin signaling. In studies on mice, this compound treatment was shown to influence the mRNA expression of key genes in the insulin signaling pathway, including Gck (glucokinase), PI3K (phosphatidylinositol 3-kinase), and Irs1 (insulin receptor substrate 1). The effects appear to be dependent on the nutritional status of the animal.

A proposed signaling pathway for this compound's influence on glucose metabolism is presented below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several mammalian species, revealing rapid absorption and elimination.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in cattle and piglets.

Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration)

| Parameter | Value | Reference |

| Dose | 5.6 mg/kg bw | |

| Model | Three-compartment | |

| Half-life (t½) | 1.7 minutes, 13.2 minutes, 1.38 hours (terminal) | |

| Excretion (Urine, 12h) | ~74% of parent compound | |

| Excretion (Feces, 12h) | ~0.2% of parent compound |

Table 2: Pharmacokinetic Parameters of this compound in Piglets

| Administration Route | Parameter | Value | Reference |

| Intravenous (IV) | Dose | 10 mg/kg bw | |

| Half-life (t½λz) | 3.30 h | ||

| Clearance (Cl) | 0.16 L/kg/h | ||

| Area Under the Curve (AUC) | 64.49 ± 15.07 μg·h/mL | ||

| Volume of Distribution (Vss) | 0.81 ± 0.44 L/kg | ||

| Mean Residence Time (MRT) | 1.51 ± 0.27 h | ||

| Intramuscular (IM) | Dose | 10 mg/kg bw | |

| Maximum Concentration (Cmax) | 28.11 μg/mL | ||

| Time to Cmax (Tmax) | 0.31 h | ||

| Absolute Bioavailability (F) | 74.69% | ||

| Area Under the Curve (AUC) | 48.29 ± 21.67 μg·h/mL | ||

| Mean Residence Time (MRT) | 1.74 ± 0.29 h |

Experimental Protocols for Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in cattle following intravenous administration.

-

Animals: Non-lactating cattle.

-

Procedure:

-

A single dose of 5.6 mg/kg body weight of this compound was administered intravenously.

-

Blood samples were collected at multiple time points post-administration.

-

Serum concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters were calculated based on a three-compartment model.

-

Urine and feces were collected for 12 hours to determine the excretion of the parent compound.

-

-

Reference:

Toxicology

This compound exhibits a low acute toxicity profile.

Quantitative Toxicological Data

Table 3: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg bw) | Reference |

| Oral | ~16,000 | |

| Subcutaneous | ~21,000 | |

| Intravenous | ~10,000 | |

| Intraperitoneal | >2,500 |

Repeated-Dose Toxicity and Other Safety Studies

-

Rats: In a 13-week study, Wistar rats received this compound in drinking water at concentrations up to 30,000 mg/kg. At the highest dose, increased water intake, diarrhea, and decreased body weight gain were observed. The No-Observed-Effect Level (NOEL) was determined to be 10,000 mg/kg of water.

-

Dogs: Beagle dogs treated orally with up to 720 mg/kg bw/day for 13 weeks showed no mortality or organ damage. The NOEL was established at 60 mg/kg bw.

-

Teratogenicity: No evidence of teratogenicity, fetotoxicity, or maternal toxicity was observed in pregnant Wistar rats administered oral doses up to 1000 mg/kg bw/day.

-

Mutagenicity: this compound was found to be non-genotoxic in a series of mutagenicity studies, including an in vivo micronucleus test in mice.

Experimental Protocol for Acute Oral Toxicity in Mice

-

Objective: To determine the median lethal dose (LD50) of this compound following oral administration in mice.

-

Animals: Mice.

-

Procedure:

-

Animals are divided into groups, each receiving a different dose of this compound administered orally. A control group receives a placebo.

-

The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

The number of deaths in each dose group is recorded.

-

The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

-

-

General Reference:

Pharmacodynamics

The pharmacodynamic effects of this compound are closely linked to its influence on metabolic processes.

Effects on Glucose and Lipid Metabolism

In dairy cows with subclinical ketosis, treatment with this compound in combination with cyanocobalamin resulted in lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA) compared to control animals. In mice fed a hypercaloric diet and subjected to food restriction, this compound treatment led to increased blood glucose and preserved white adipose tissue mass.

Experimental Protocol for Investigating Effects on Glucose Metabolism in Mice

-

Objective: To determine the effects of this compound on energy metabolism in mice under different dietary conditions.

-

Animals: 90-day-old C57BL/6 male mice.

-

Experimental Design:

-

Experiment 1: Mice were fed a hypercaloric diet (HCD) for 9 weeks. In the 10th week, they were divided into four groups: HCD ad libitum with saline injections, HCD ad libitum with this compound injections, HCD with food restriction and saline injections, and HCD with food restriction and this compound injections.

-

Experiment 2: Mice were fed either a control diet or HCD for 9 weeks. In the 10th week, all mice underwent food restriction and received either saline or this compound injections.

-

-

Procedures:

-

This compound or saline was administered subcutaneously twice daily for seven days in the final week.

-

Food intake and body weight were recorded weekly.

-

At the end of the 10th week, mice were euthanized, and blood, liver, and epididymal white adipose tissue were collected.

-

Blood samples were analyzed for glucose, insulin, and NEFA.

-

Liver tissue was analyzed for the mRNA expression of genes related to glucose and lipid metabolism.

-

-

Reference:

Conclusion

This compound is a pharmacologically active compound with a notable influence on mammalian energy metabolism. Its low toxicity and rapid elimination make it a viable therapeutic agent in veterinary medicine for addressing metabolic dysfunctions. While its primary mechanism appears to involve the modulation of gluconeogenesis, glycolysis, and insulin signaling, further research is warranted to fully elucidate the molecular pathways through which it exerts its effects. The experimental protocols and consolidated data presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

Butafosfan and its Effects on the Krebs Cycle: An In-depth Technical Guide

Abstract

Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, frequently in combination with cyanocobalamin (Vitamin B12). While its precise mechanism of action remains to be fully elucidated, existing research points towards a significant, albeit indirect, influence on energy metabolism, including the Krebs cycle. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on this critical metabolic pathway. It summarizes key quantitative data from published studies, details experimental methodologies, and presents visual representations of the proposed metabolic interactions and experimental workflows. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's metabolic role.

Introduction

This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1][2][3] Unlike inorganic phosphate or naturally occurring organophosphates such as ATP, this compound is not directly incorporated into these molecules.[3] Its primary application is as a metabolic stimulant in various animal species to address metabolic disorders.[1] The European Medicines Agency (EMA) has noted that the exact mode of action of this compound is not fully understood.

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that oxidizes acetyl-CoA to generate ATP, NADH, and FADH2, which are essential for cellular energy. This compound's influence on the Krebs cycle is believed to be largely indirect, primarily through its role in providing organic phosphorus for phosphorylation reactions and its synergistic effects when co-administered with Vitamin B12.

Proposed Mechanisms of Action

The prevailing hypothesis is that this compound facilitates key metabolic processes by supplying organic phosphorus, which is crucial for the phosphorylation of intermediates in pathways like glycolysis and gluconeogenesis. These pathways provide precursors for the Krebs cycle.

When combined with Vitamin B12, the effect on the Krebs cycle becomes more pronounced. Vitamin B12 is an essential cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a direct intermediate of the Krebs cycle. In ruminants, propionate is a major product of digestion and its entry into the Krebs cycle via this pathway is a critical energy source.

dot

References

An In-depth Technical Guide to the Chemical Structure and Properties of Butafosfan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. It is often administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, and horses.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphinic acid, is a white crystalline powder.[2] It is characterized by the presence of a phosphinic acid group and a butylamino moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [1-(butylamino)-1-methylethyl]-phosphinic acid | [2] |

| CAS Number | 17316-67-5 | [2] |

| Molecular Formula | C₇H₁₈NO₂P | [2] |

| Molecular Weight | 179.2 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 219-222 °C | |

| Solubility | Soluble in water | |

| pKa | Not available | |

| LogP | Not available |

Synthesis of this compound

The synthesis of this compound typically involves a one-pot reaction. The general scheme is outlined below:

Caption: Synthesis of this compound.

A common method involves the reaction of n-butylamine with acetone to form an imine intermediate. This is followed by the addition of hypophosphorous acid to the imine, leading to the formation of this compound.

Pharmacokinetics

This compound is rapidly absorbed and eliminated following parenteral administration. In cattle, after intravenous injection, it follows a three-compartment model with a terminal elimination half-life of approximately 1.38 hours. The primary route of excretion is via the urine, with about 77% of the administered dose being eliminated unchanged within 12 hours. Studies in piglets have shown similar rapid absorption and elimination after both intravenous and intramuscular administration.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference(s) |

| Cattle | Intravenous | 5.6 mg/kg | 1.38 | - | - | - | |

| Piglets | Intravenous | 10 mg/kg | 3.30 | - | - | - | |

| Piglets | Intramuscular | 10 mg/kg | 4.21 | 28.11 | 0.31 | 74.69 |

Pharmacodynamics and Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is known to influence energy metabolism. It is believed to act as a source of organic phosphorus, which is essential for numerous metabolic processes, including ATP synthesis and the phosphorylation of intermediates in glycolysis and gluconeogenesis.

When administered with cyanocobalamin, this compound has been shown to modulate lipid and carbohydrate metabolism. Studies in dairy cows have demonstrated its ability to decrease serum levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), key indicators of negative energy balance. Furthermore, research suggests that the combination can influence the expression of genes involved in fatty acid metabolism in the liver.

One proposed mechanism involves the stimulation of gluconeogenesis. Cyanocobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate to succinyl-CoA, a key intermediate in the Krebs cycle and a substrate for gluconeogenesis. By providing a source of phosphorus, this compound may further support these energy-producing pathways.

Caption: Proposed Mechanism of Action.

Toxicological Profile

This compound exhibits a low level of acute toxicity. The oral LD50 in mice is approximately 21,000 mg/kg, and the intravenous LD50 is around 5,000 mg/kg. Repeated-dose toxicity studies in rats and dogs have not shown significant adverse effects at therapeutic doses.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | ~21,000 | |

| Mouse | Intravenous | ~5,000 | |

| Rat | Oral | >2,000 |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in animal plasma.

Caption: LC-MS/MS Experimental Workflow.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

In Vitro Assessment of Metabolic Effects in Primary Hepatocytes

This protocol outlines a general procedure for investigating the direct effects of this compound on hepatocyte metabolism.

Caption: In Vitro Hepatocyte Study Workflow.

Methodology:

-

Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from the target animal species using a collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated culture dishes in a suitable culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone).

-

Allow the cells to attach and form a monolayer.

-

-

Treatment:

-

Prepare stock solutions of this compound and cyanocobalamin in a suitable solvent.

-

Treat the cultured hepatocytes with various concentrations of this compound, alone or in combination with cyanocobalamin. Include a vehicle control group.

-

-

Analysis of Metabolic Parameters:

-

Gene Expression: After the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in gluconeogenesis (e.g., PCK1, G6PC), fatty acid oxidation (e.g., CPT1A, ACADVL), and other relevant metabolic pathways.

-

ATP Levels: Measure intracellular ATP levels using a commercial ATP assay kit based on the luciferin-luciferase reaction.

-

Metabolite Analysis: Collect the cell culture medium and cell lysates for the analysis of key metabolites such as glucose, lactate, NEFA, and Krebs cycle intermediates using LC-MS or GC-MS based metabolomics.

-

Conclusion

This compound is a valuable tool in veterinary medicine for the management of metabolic disorders. Its mechanism of action, particularly in synergy with cyanocobalamin, appears to be centered on the modulation of energy metabolism at the cellular level. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for researchers and professionals in drug development. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will enable the optimization of its therapeutic applications.

References

The Effects of Butafosfan: An In-Depth Technical Guide for Researchers

Introduction

Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound utilized in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12). It is primarily employed as a metabolic stimulant to prevent and manage metabolic disorders in various animal species, including cattle, swine, horses, and poultry.[1][2] While its clinical applications are well-documented, the precise molecular mechanisms underpinning its in vivo and in vitro effects are still under investigation. This guide provides a comprehensive overview of the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed biological interactions.

In Vivo Effects

The majority of research on this compound has been conducted in vivo, focusing on its influence on energy metabolism, particularly in livestock and rodent models.

Metabolic Effects

This compound has been shown to significantly impact carbohydrate and lipid metabolism.[3][4][5] Studies in mice have demonstrated that this compound can increase liver and muscle glycogen stores, as well as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) levels, suggesting an enhancement of energy metabolism. In dairy cows, particularly during the transition period, this compound administration is associated with a reduction in the severity of negative energy balance.

A key area of this compound's action appears to be its influence on glucose homeostasis. Research in mice subjected to caloric restriction has shown that this compound treatment leads to increased blood glucose levels and a higher homeostatic model assessment for insulin resistance (HOMA-IR) index. Furthermore, it has been observed to preserve white adipose tissue mass under such conditions.

Signaling Pathways

The metabolic effects of this compound are believed to be mediated, at least in part, through the insulin signaling pathway. In mice, this compound treatment has been shown to increase the hepatic mRNA expression of key genes involved in this pathway, including Irs1 (Insulin receptor substrate 1) and Gck (Glucokinase). The precise mode of action is not fully elucidated, and it is debated whether this compound acts solely as a phosphorus source or as a pharmacologically active molecule in its own right.

dot

In Vitro Effects

Research on the in vitro effects of this compound is less extensive compared to in vivo studies. However, available data provides valuable insights into its cellular interactions.

Metabolism and Toxicity

In vitro metabolism studies conducted on rat liver microsomes and hepatocytes have shown that this compound does not undergo significant metabolism, indicating that the parent compound is likely the active form. A series of in vitro tests for mutagenicity, including the Ames test (Salmonella typhimurium), a point mutation assay in Chinese hamster lung cells, a chromosome aberration assay in Chinese hamster V79 cells, and an unscheduled DNA synthesis assay in rat hepatocytes, have all yielded negative results.

Effects on Oocyte Maturation

A study investigating the impact of this compound on bovine oocyte maturation in vitro revealed a dose-dependent negative effect on subsequent embryo development. While the nuclear maturation rate of oocytes was not significantly affected, higher concentrations of this compound in the maturation medium led to a decrease in cleavage and blastocyst rates. This suggests that at certain concentrations, this compound may be detrimental to oocyte competence and early embryonic development.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vivo Effects of this compound on Metabolic Parameters in Mice

| Parameter | Species/Model | This compound Dose | Observation | Reference |

|---|---|---|---|---|

| Blood Glucose | C57BL/6 Mice | 50 mg/kg (s.c., twice daily for 7 days) | Significantly higher (p < 0.001) compared to saline control. | |

| HOMA-IR Index | C57BL/6 Mice | 50 mg/kg (s.c., twice daily for 7 days) | Significantly increased (p < 0.015) compared to saline control. | |

| NEFA | C57BL/6 Mice (with food restriction) | 50 mg/kg (s.c., twice daily for 7 days) | Significantly increased (p = 0.0022) compared to saline control. |

| White Adipose Tissue Mass | C57BL/6 Mice (with food restriction) | 50 mg/kg (s.c., twice daily for 7 days) | Preserved compared to saline-treated mice (p = 0.047). | |

Table 2: In Vitro Effects of this compound on Bovine Embryo Development

| Parameter | This compound Concentration | Observation | Reference |

|---|---|---|---|

| Cleavage Rate | 0.05 mg/mL | No significant difference from control. | |

| 0.1 mg/mL | Significantly lower than control. | ||

| 0.2 mg/mL | Significantly lower than control. | ||

| Blastocyst Rate | 0.05 mg/mL | No significant difference from control. | |

| 0.1 mg/mL | Significantly lower than control. | ||

| 0.2 mg/mL | Significantly lower than control. |

| Nuclear Maturation Rate | 0.05 - 0.2 mg/mL | No significant difference between groups. | |

Experimental Protocols

In Vivo Study: Metabolic Effects in Mice

-

Animal Model: 90-day-old male C57BL/6 mice.

-

Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.

-

Dietary Regimen: Mice were fed either a control diet or a hypercaloric diet (HCD) for 9 weeks. In the 10th week, some groups were subjected to food restriction (60% of the previous week's consumption).

-

This compound Administration: this compound (50 mg/kg) or saline was administered subcutaneously twice a day for 7 days during the 10th week.

-

Sample Collection: At the end of the 10th week, animals were euthanized, and blood and liver samples were collected.

-

Biochemical Analysis: Blood glucose, non-esterified fatty acids (NEFA), and insulin levels were measured. The HOMA-IR index was calculated.

-

Gene Expression Analysis: Hepatic mRNA expression of genes related to glucose and lipid metabolism was analyzed by qPCR.

Conclusion

This compound is a compound with demonstrable effects on animal metabolism, particularly in the context of energy balance. In vivo studies consistently point towards its role in modulating glucose and lipid metabolism, likely through interactions with the insulin signaling pathway. However, the precise molecular targets and the complete signaling cascade remain to be fully elucidated. The limited in vitro data available suggests that this compound acts as a parent compound and may have dose-dependent effects on cellular processes, as evidenced by the oocyte maturation studies. For researchers and drug development professionals, further investigation into the specific molecular interactions of this compound is warranted to fully understand its therapeutic potential and to develop more targeted applications. Future studies should focus on identifying its direct binding partners and elucidating its effects on key metabolic enzymes and signaling proteins in various cell types.

References

Butafosfan's Influence on Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of butafosfan's effects on insulin signaling pathways. The information is primarily derived from a key study investigating the direct impact of this compound on glucose metabolism and hepatic gene expression in a murine model. This document summarizes quantitative data, details experimental protocols, and visualizes the molecular interactions to facilitate further research and development.

Executive Summary

This compound, an organic phosphorus compound, has been observed to influence glucose metabolism. Recent research indicates that this compound administration can lead to increased blood glucose levels and may modulate the expression of key genes within the insulin signaling cascade.[1][2] Notably, its effects appear to be influenced by the nutritional state of the subject, particularly in conditions of caloric restriction.[1][2] The primary mechanism appears to involve alterations at the hepatic level, impacting insulin sensitivity and fatty acid metabolism.[1] This guide dissects the available data to provide a clear overview of this compound's molecular footprint on insulin signaling.

Quantitative Data Summary

The following tables summarize the significant quantitative findings from a study by Weiller et al. (2020), which investigated the effects of this compound in mice under different dietary and caloric conditions.

Table 1: Effects of this compound on Blood Biomarkers in Mice with or without Food Restriction (Experiment 1)

| Biomarker | Treatment Group | Mean ± SEM | p-value |

| Glucose (mg/dL) | Saline | 134.3 ± 4.5 | < 0.001 |

| This compound | 170.1 ± 4.5 | ||

| HOMA Index | Saline | 1.8 ± 0.2 | < 0.015 |

| This compound | 2.8 ± 0.3 | ||

| NEFA (mmol/L) | Saline (Food Restriction) | 0.6 ± 0.1 | 0.0022 (vs. This compound with restriction) |

| This compound (Food Restriction) | 1.1 ± 0.1 |

Data extracted from Weiller et al. (2020).

Table 2: Effects of this compound on Blood Biomarkers in Food-Restricted Mice on Control or Hypercaloric Diet (Experiment 2)

| Biomarker | Treatment Group | Mean ± SEM | p-value |

| Glucose (mg/dL) | Saline | 143.9 ± 3.8 | 0.002 |

| This compound | 164.5 ± 3.4 | ||

| HOMA Index | Saline | 1.63 ± 0.26 | 0.027 |

| This compound | 2.36 ± 0.23 |

Data extracted from Weiller et al. (2020).

Table 3: Effects of this compound on Hepatic Gene Expression in Mice (Experiment 1 & 2)

| Gene | Experiment | Treatment Effect | p-value |

| Irs1 (Insulin Receptor Substrate 1) | 2 | Increased mRNA expression | 0.002 |

| Irs2 (Insulin Receptor Substrate 2) | 2 | Increased mRNA expression | 0.003 |

| Gck (Glucokinase) | 1 | Reduced mRNA expression (no food restriction) | 0.02 |

| 1 | Increased mRNA expression (with food restriction) | 0.005 | |

| Acox1 (Acyl-CoA Oxidase 1) | 1 | Increased mRNA expression | 0.011 |

| Ppargc1a (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | 2 | Tendency to increase mRNA expression | 0.059 |

Data extracted from Weiller et al. (2020).

Experimental Protocols

The methodologies outlined below are based on the key experiments conducted by Weiller et al. (2020).

Animal Models and Husbandry

-

Species: Male albino mice (Mus musculus)

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

-

Diet: Animals were fed either a control diet or a hypercaloric diet (HCD) for nine weeks.

Experimental Design

Two primary experiments were conducted:

-

Experiment 1: Mice were fed an HCD for nine weeks. In the tenth week, they were subjected to either continued ad libitum feeding or food restriction (60% of the previous week's intake) and treated with either this compound (50 mg/kg) or saline, administered subcutaneously twice daily for seven days.

-

Experiment 2: Mice were fed either a control diet or an HCD for nine weeks. In the tenth week, all animals underwent food restriction and were treated with either this compound or saline as described in Experiment 1.

Blood Biomarker Analysis

-

Blood samples were collected for the analysis of glucose, insulin, and non-esterified fatty acids (NEFA).

-

The Homeostatic Model Assessment (HOMA) index was calculated to assess insulin resistance.

Gene Expression Analysis

-

At the end of the treatment period, liver tissue was collected for gene expression analysis.

-

Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of key genes involved in insulin signaling and metabolism, including Irs1, Irs2, Gck, Acox1, and Ppargc1a.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical insulin signaling pathway and the putative points of influence by this compound based on the experimental data.

Caption: Putative influence of this compound on the insulin signaling pathway.

Caption: Experimental workflow for investigating this compound's effects.

Discussion and Conclusion

The available evidence suggests that this compound has a modulatory effect on the insulin signaling pathway, particularly at the level of hepatic gene expression. The upregulation of Irs1 and Irs2 mRNA suggests a potential compensatory mechanism in response to the observed increase in blood glucose and HOMA index, which are indicative of insulin resistance. The context-dependent regulation of Gck (glucokinase) further highlights the complexity of this compound's action, which appears to be influenced by the energy status of the animal.

The increase in Acox1 and the trend towards increased Ppargc1a expression point towards an influence on fatty acid oxidation. This is consistent with the observed preservation of white adipose tissue and increased NEFA levels under certain conditions, suggesting that this compound may shift energy substrate utilization.

References

The Synergistic Effect of Butafosfan and Cyanocobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Butafosfan, an organic phosphorus compound, and cyanocobalamin (Vitamin B12) is widely utilized in veterinary medicine as a metabolic stimulant. This technical guide synthesizes the current understanding of their synergistic effects, delving into the underlying mechanisms of action, summarizing quantitative outcomes from various studies, and providing detailed experimental protocols. The synergistic action is primarily attributed to this compound's role in energy metabolism and cyanocobalamin's function as a critical co-factor in enzymatic reactions essential for carbohydrate, protein, and fat metabolism. This combination has been shown to improve metabolic homeostasis, particularly in high-producing animals during periods of metabolic stress, such as the periparturient period in dairy cows. The data presented herein supports its efficacy in enhancing milk production, improving reproductive parameters, and mitigating the effects of negative energy balance.

Introduction

This compound is a synthetic organic phosphorus compound that is not a component of biologically occurring molecules like DNA or ATP.[1][2][3] It has been used for many years in veterinary medicine as a metabolic stimulant, thought to influence energy metabolism.[1][2] Cyanocobalamin, a cobalt-containing vitamin, is essential for cellular metabolism. It functions as a cofactor for two crucial enzymes: methionine synthase and methylmalonyl-CoA mutase. The combination of this compound and cyanocobalamin has been in veterinary use since 1958, with the rationale that their combined properties would offer a synergistic approach to managing metabolic and reproductive challenges in animals. Recent research has begun to elucidate the molecular basis for their combined effects, particularly on carbohydrate and lipid metabolism.

Mechanism of Synergistic Action

The synergistic effect of this compound and cyanocobalamin stems from their complementary roles in cellular metabolism. This compound is believed to act as an anabolic agent, stimulating the conversion of food into living tissue and improving energy availability. Cyanocobalamin is integral to several metabolic pathways, including the metabolism of proteins, carbohydrates, and fats, and is also crucial for the formation of red blood cells.

In ruminants, cyanocobalamin is particularly important for the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis. An inadequate supply of Vitamin B12 can impair this process, leading to a negative energy balance and increased ketogenesis. By providing cyanocobalamin, this metabolic bottleneck can be alleviated. This compound is thought to enhance ATP synthesis, which would further support these energy-dependent metabolic pathways.

The combination of this compound and cyanocobalamin has been shown to positively influence the metabolic status of animals, particularly in mitigating the negative energy balance often seen in high-producing dairy cows postpartum. This is achieved by reducing the mobilization of adipose tissue, as evidenced by lower concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA) in supplemented animals.

Signaling Pathway Diagram

Caption: Proposed synergistic mechanism of this compound and Cyanocobalamin.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound and cyanocobalamin supplementation.

Table 1: Effects on Metabolic Parameters in Dairy Cows

| Parameter | Treatment Group | Control Group | % Change / Effect | Study |

| NEFA (mmol/L) | Linear decrease with increasing doses | - | Dose-dependent reduction | Pereira et al. (2013) |

| 0.42 ± 0.03 | 0.59 ± 0.03 | Significant decrease (p < 0.05) | Nuber et al. (2016) | |

| BHBA (mmol/L) | Reduced concentrations | - | Reduction observed | Pereira et al. (2013) |

| 1.02 ± 0.06 | 1.34 ± 0.06 | Significant decrease (p < 0.05) | Nuber et al. (2016) | |

| - | - | 28% reduction (saline), 57% (5ml/100kg), 75% (10ml/100kg) | Şahal et al. (2017) | |

| Cholesterol (mmol/L) | Linear decrease with increasing doses | - | Dose-dependent reduction | Pereira et al. (2013) |

| Albumin | Higher | Lower | - | Pereira et al. (2022) |

Table 2: Effects on Milk Production and Composition in Dairy Cows

| Parameter | Treatment Group | Control Group | % Change / Effect | Study |

| Milk Yield ( kg/day ) | Linear increase with increasing doses | - | Dose-dependent increase | Pereira et al. (2013) |

| - | - | 3.66 kg/day increase | Pereira et al. (2022) | |

| 2.8 kg/day more in treated ketotic cows | - | Increased production | Deniz & Aksoy (2022) | |

| Milk Protein | Linear increase with increasing doses | - | Dose-dependent increase | Pereira et al. (2013) |

| Milk Fat & Total Solids | Quadratic effect (lowest at lower dose) | - | Dose-dependent quadratic effect | Pereira et al. (2013) |

Table 3: Effects on Reproductive Parameters in Dairy Cows

| Parameter | Treatment Group | Control Group | % Change / Effect | Study |

| Uterine Involution (by d 15-25) | 83% (5ml/100kg), 88% (10ml/100kg) | 44% | Stimulated uterine involution | Şahal et al. (2017) |

| Calving to First Insemination | Shorter interval | Longer interval | Shortened time to first insemination | Şahal et al. (2017) |

Experimental Protocols

The following is a generalized experimental protocol for evaluating the synergistic effects of this compound and cyanocobalamin in dairy cows, based on methodologies from cited studies.

Objective

To determine the effect of this compound and cyanocobalamin (B+C) supplementation on metabolic parameters, milk yield, and reproductive performance in postpartum dairy cows.

Experimental Animals and Design

-

Animals: Multiparous Holstein cows.

-

Grouping: Animals are randomly assigned to one of the following groups:

-

Control Group: Receives intramuscular injections of saline solution (e.g., 25 mL per cow per day).

-

Treatment Group (B+C): Receives intramuscular injections of a combination of this compound and cyanocobalamin (e.g., 2500 mg of this compound and 1.25 mg of cyanocobalamin in 25 mL per cow per day).

-

-

Administration: Injections are administered at specified intervals, for example, at day 0 (calving), day 3, and day 7 postpartum.

Data Collection and Analysis

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., days 0, 3, 7, 14, 21, and 28 postpartum) for the analysis of metabolic parameters.

-

Metabolic Parameters: Serum concentrations of glucose, non-esterified fatty acids (NEFA), β-hydroxybutyrate (BHBA), cholesterol, urea, calcium, phosphorus, magnesium, aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) are determined.

-

Milk Yield and Composition: Milk production is recorded daily, and milk composition (fat, protein, lactose, total solids) is analyzed at regular intervals.

-

Body Condition Score (BCS): BCS is evaluated weekly to monitor changes in body reserves.

-

Reproductive Parameters: Time to first ovulation, uterine involution, and conception rates are monitored.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to evaluate the effects of the treatment over time.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound and Cyanocobalamin.